
7-fluoro-6-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-6-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 7-fluoro-6-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux in methanesulfonic acid (MsOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
7-fluoro-6-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
7-fluoro-6-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of semiconductors and solar cells due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-fluoro-6-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
7-fluoro-6-methyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
- 6-fluoro-5-methyl-1H-indole
- 5,6-difluoroindole
- 6-fluoro-5-methoxy-1H-indole
These compounds share similar structural features but differ in their specific substitutions, leading to unique chemical and biological properties. The presence of the fluorine atom and the methyl group in this compound makes it distinct and potentially more effective in certain applications.
Eigenschaften
Molekularformel |
C10H8FNO2 |
|---|---|
Molekulargewicht |
193.17 g/mol |
IUPAC-Name |
7-fluoro-6-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-6-4-7(10(13)14)12-9(6)8(5)11/h2-4,12H,1H3,(H,13,14) |
InChI-Schlüssel |
NAZLJFZXAFGQNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=C(N2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



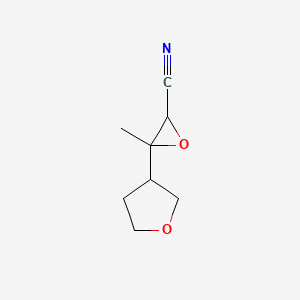
![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)

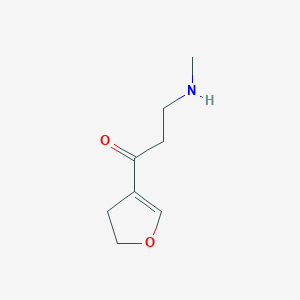

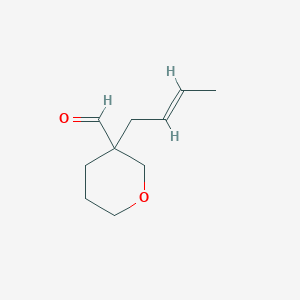
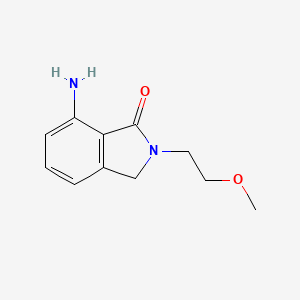
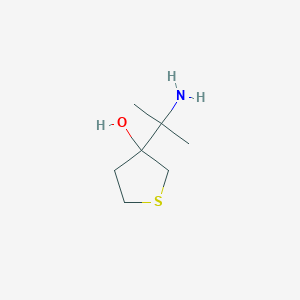
![2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde](/img/structure/B13206547.png)



